BenchChemオンラインストアへようこそ!

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Kynurenine 3-Monooxygenase Neurodegeneration Enzyme Inhibition

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS 845790-47-8) is a high-purity (≥95%) research chemical with unique 3-chloro-5-fluoro substitution pattern, essential for potent KMO inhibition (IC₅₀ 0.700 nM). Ideal for in vitro studies in human cell lines, SAR optimization, and translational pharmacology. Choose this compound for its validated sub-nanomolar potency and human target relevance.

Molecular Formula C10H8ClFO3
Molecular Weight 230.62 g/mol
CAS No. 845790-47-8
Cat. No. B1302648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
CAS845790-47-8
Molecular FormulaC10H8ClFO3
Molecular Weight230.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O
InChIInChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
InChIKeyTYZQVKLGTNMCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid (CAS 845790-47-8): A Halogenated γ-Oxobenzenebutanoic Acid Building Block and KMO Inhibitor Scaffold for Neurodegeneration and Oncology Research Procurement


4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS 845790-47-8) is a synthetic organic compound belonging to the γ-oxobenzenebutanoic acid class. It is characterized by a butyric acid backbone substituted with a 3-chloro-5-fluorophenyl ring . The compound is commercially available as a research chemical with a typical purity of ≥95% (molecular weight: 230.62 g/mol, formula: C₁₀H₈ClFO₃) . It is recognized for its dual role as a versatile intermediate in the synthesis of pharmaceutical agents and as a direct inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders [1].

Why 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid Cannot Be Interchanged with Unsubstituted or Mono-Halogenated 4-Oxobutyric Acid Analogs in KMO-Targeted Research


Generic substitution of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid with simpler analogs like 4-phenyl-4-oxobutanoic acid or mono-halogenated derivatives is scientifically unsound due to the critical, non-linear impact of the 3-chloro-5-fluoro substitution pattern on enzyme inhibition potency. The dual halogenation on the phenyl ring is a key determinant of binding affinity and selectivity for Kynurenine 3-Monooxygenase (KMO). The foundational structure-activity relationship (SAR) study on this chemical class established that the nature and position of substituents on the phenyl ring dramatically modulate KMO inhibitory activity [1]. Specifically, the combined electron-withdrawing effects of the chlorine and fluorine atoms at the meta-positions are essential for achieving the low nanomolar IC₅₀ values reported for this compound, a potency profile that is not observed in the unsubstituted or less optimally substituted counterparts [2].

Quantitative Procurement Guide: Direct Evidence for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid's Differentiation Against Key Analogs in KMO Inhibition and Cellular Assays


Potent and Species-Selective KMO Inhibition: Human vs. Rodent IC₅₀ Comparison for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid

This compound demonstrates potent inhibition of human KMO with an IC₅₀ of 0.700 nM, making it over 5.8-fold more potent on the human enzyme compared to rat KMO (IC₅₀ = 4.10 nM) and over 8.8-fold more potent than on mouse KMO (IC₅₀ = 6.20 nM) in identical LC-MS/MS-based assays [1]. This species selectivity profile is a critical differentiator for translational research programs.

Kynurenine 3-Monooxygenase Neurodegeneration Enzyme Inhibition Species Selectivity

Comparative Potency Against a Key KMO Inhibitor Chemotype: 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid vs. 4-Phenyl-4-oxobutanoic Acid Derivatives

Within the foundational SAR study of 4-phenyl-4-oxo-butanoic acid derivatives, the most potent compound identified was a 3,4-dichlorophenyl analog, which exhibited an IC₅₀ of 6,900 nM against KMO [1]. In stark contrast, the 3-chloro-5-fluoro substitution pattern in the target compound yields an IC₅₀ of 0.700 nM on human KMO, representing a potency enhancement of nearly 10,000-fold [2].

Kynurenine 3-Monooxygenase SAR Neurodegeneration Drug Discovery

Cellular Antiproliferative Activity: MCF-7 and HT-29 Cancer Cell Line IC₅₀ Values for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid

In vitro studies have demonstrated that 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid exhibits dose-dependent antiproliferative effects, with reported IC₅₀ values of 10.5 µM against MCF-7 breast cancer cells and 12.3 µM against HT-29 colon cancer cells . This activity is linked to the induction of apoptosis via activation of caspase pathways.

Anticancer Apoptosis Oncology Cell Proliferation

Benchmarking Against a Known KMO Inhibitor: Comparative Potency of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid vs. Ro 61-8048

The well-characterized KMO inhibitor Ro 61-8048 exhibits an IC₅₀ of 37 nM against the enzyme . The target compound, with its reported IC₅₀ of 0.700 nM on human KMO [1], demonstrates approximately 53-fold greater potency in vitro. This substantial difference in potency highlights the unique advantage of the 3-chloro-5-fluorophenyl scaffold in achieving high-affinity KMO binding.

Kynurenine 3-Monooxygenase Neurodegeneration Inhibitor Benchmarking Drug Discovery

Quality Control Benchmark: Commercial Purity Specifications for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid

Procurement specifications from reputable vendors indicate that this compound is supplied with a purity of 95% or higher . This high purity threshold is essential for its reliable use as a synthetic intermediate, minimizing side reactions and ensuring consistent outcomes in multi-step syntheses.

Chemical Synthesis Quality Control Procurement Intermediate

Procurement-Relevant Application Scenarios for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid (CAS 845790-47-8) Based on Quantitative Differentiation Data


KMO Inhibitor Tool Compound for Human-Centric Neurodegeneration Research

Based on its demonstrated sub-nanomolar potency (IC₅₀ = 0.700 nM) and 5.9-8.9x greater activity on human KMO compared to rodent orthologs [1], this compound is optimally suited for in vitro studies in human cell lines or primary human tissue models of Alzheimer's or Huntington's disease. It is the preferred choice for assays requiring high sensitivity and human target relevance, where less potent analogs like Ro 61-8048 (IC₅₀ = 37 nM) may be insufficient.

Synthesis of Next-Generation KMO Inhibitors via the 3-Chloro-5-fluorophenyl Scaffold

The foundational SAR studies of 4-phenyl-4-oxobutanoic acids confirm that substitution on the phenyl ring is the primary driver of KMO inhibitory potency [2]. This compound serves as a validated, high-purity (≥95%) starting material for medicinal chemistry programs aiming to optimize the 3-chloro-5-fluorophenyl scaffold for improved potency, selectivity, or pharmacokinetic properties beyond the parent acid.

Antiproliferative Lead Scaffold for Breast and Colon Cancer Research

The reported micromolar antiproliferative activity against MCF-7 breast cancer (IC₅₀ = 10.5 µM) and HT-29 colon cancer (IC₅₀ = 12.3 µM) cell lines positions this compound as a starting point for oncology-focused medicinal chemistry. It is appropriate for labs engaged in the synthesis and evaluation of novel anticancer agents derived from the 4-oxobutyric acid pharmacophore, particularly those seeking to understand the mechanism of caspase-mediated apoptosis.

Species-Selective Probe for Comparative KMO Pharmacology in Rodent Models

The unique species selectivity profile (IC₅₀: human 0.700 nM, rat 4.10 nM, mouse 6.20 nM) [1] makes this compound a valuable tool for translational pharmacology studies. It allows researchers to quantitatively compare the effects of KMO inhibition across species and to calibrate dosing in rodent models of disease relative to its enhanced potency in human-derived systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.